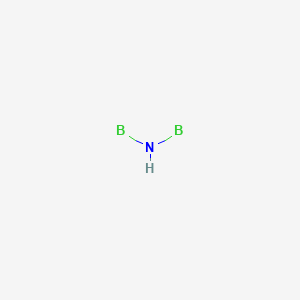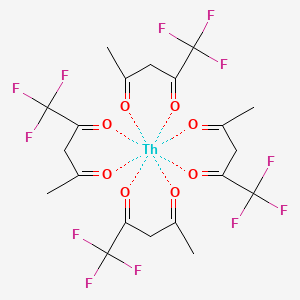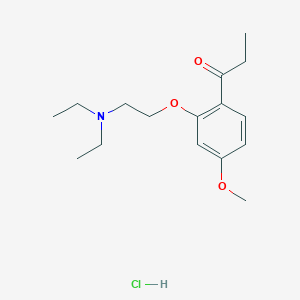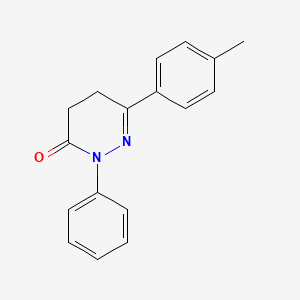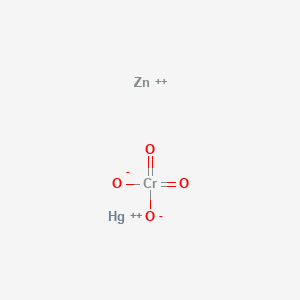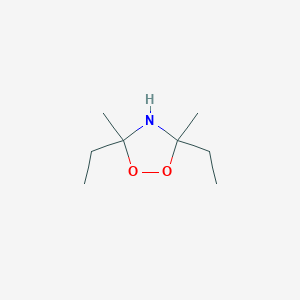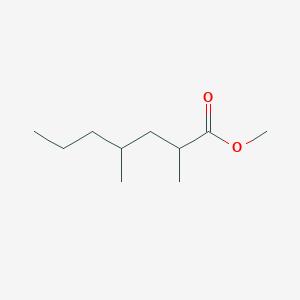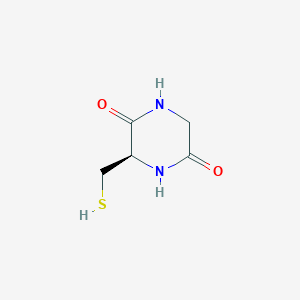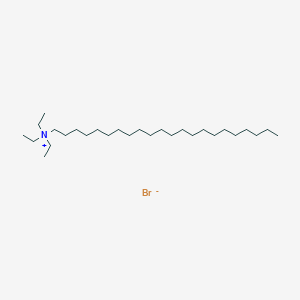![molecular formula C22H30FN7O6S2 B14709080 4-[[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]methylcarbamoylamino]-2-methylbenzenesulfonyl fluoride;ethanesulfonic acid CAS No. 21322-73-6](/img/structure/B14709080.png)
4-[[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]methylcarbamoylamino]-2-methylbenzenesulfonyl fluoride;ethanesulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]methylcarbamoylamino]-2-methylbenzenesulfonyl fluoride;ethanesulfonic acid is a complex organic compound with significant applications in various scientific fields This compound is characterized by its unique structure, which includes a triazine ring, a sulfonyl fluoride group, and an ethanesulfonic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]methylcarbamoylamino]-2-methylbenzenesulfonyl fluoride typically involves multiple steps. The initial step often includes the formation of the triazine ring, followed by the introduction of the phenyl group and subsequent functionalization to introduce the sulfonyl fluoride and ethanesulfonic acid groups. Common reagents used in these reactions include various amines, sulfonyl chlorides, and fluoride sources. Reaction conditions often involve controlled temperatures and the use of solvents like ethanol or THF .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The triazine ring can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups attached to the phenyl ring.
Substitution: The sulfonyl fluoride group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonic acids, while nucleophilic substitution can result in the formation of sulfonamides .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a reagent for various synthetic transformations, including the synthesis of complex organic molecules and the modification of existing compounds .
Biology
In biological research, it may be used as a probe to study enzyme activity or as a building block for the synthesis of biologically active molecules .
Medicine
Industry
In the industrial sector, it can be used in the production of specialty chemicals and materials, including polymers and coatings .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazine ring and sulfonyl fluoride group are key functional groups that contribute to its reactivity. These groups can form covalent bonds with target molecules, leading to inhibition or modification of their activity. The ethanesulfonic acid moiety may also play a role in enhancing the compound’s solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
2-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]-1-(4-morpholinyl)ethanone: This compound shares the triazine ring and phenyl group but differs in the functional groups attached to the phenyl ring.
N-Benzyl-3-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]-N-methylpropanamide: Another similar compound with a triazine ring and phenyl group, but with different substituents.
Uniqueness
The presence of both sulfonyl fluoride and ethanesulfonic acid groups makes it particularly versatile for various scientific and industrial applications .
Properties
CAS No. |
21322-73-6 |
|---|---|
Molecular Formula |
C22H30FN7O6S2 |
Molecular Weight |
571.7 g/mol |
IUPAC Name |
4-[[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]methylcarbamoylamino]-2-methylbenzenesulfonyl fluoride;ethanesulfonic acid |
InChI |
InChI=1S/C20H24FN7O3S.C2H6O3S/c1-12-10-14(6-9-16(12)32(21,30)31)25-19(29)24-11-13-4-7-15(8-5-13)28-18(23)26-17(22)27-20(28,2)3;1-2-6(3,4)5/h4-10H,11H2,1-3H3,(H2,24,25,29)(H4,22,23,26,27);2H2,1H3,(H,3,4,5) |
InChI Key |
QNTQODOCEDOHBL-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)O.CC1=C(C=CC(=C1)NC(=O)NCC2=CC=C(C=C2)N3C(=NC(=NC3(C)C)N)N)S(=O)(=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(4-Ethoxyphenyl)methylsulfanyl]ethanamine;hydrochloride](/img/structure/B14709014.png)
